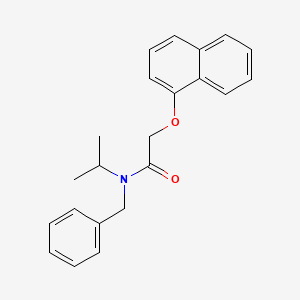![molecular formula C23H23N3O2 B12180202 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenyl group via a carbonyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The quinoline and piperazine moieties are coupled using a carbonylating agent such as phosgene or triphosgene.
Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperazine-quinoline intermediate reacts with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds like bromoethane, chloroform.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: The compound is used in assays to study receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It binds to G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission, potentially affecting serotonin and dopamine receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
Uniqueness
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is unique due to its specific quinoline-piperazine linkage, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to modulate multiple receptor types makes it a versatile candidate for drug development.
Eigenschaften
Molekularformel |
C23H23N3O2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-16-15-22(24-21-10-6-5-7-18(16)21)25-11-13-26(14-12-25)23(28)20-9-4-3-8-19(20)17(2)27/h3-10,15H,11-14H2,1-2H3 |
InChI-Schlüssel |
DZFDYPVTEHWQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12180123.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol](/img/structure/B12180129.png)

![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12180144.png)
![3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12180149.png)

![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180159.png)
![N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12180172.png)
![N-(3-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180179.png)
![2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12180182.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12180183.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)

